molecular formula C12H16ClNO B1598448 4-(chloromethyl)-N,N-diethylbenzamide CAS No. 54589-57-0

4-(chloromethyl)-N,N-diethylbenzamide

Cat. No. B1598448
CAS RN: 54589-57-0
M. Wt: 225.71 g/mol
InChI Key: KZBDMXFIDCWCOU-UHFFFAOYSA-N
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Description

“4-(chloromethyl)-N,N-diethylbenzamide” is likely a derivative of benzamide, which is an amide derivative of benzoic acid. It consists of a benzene ring, a chloromethyl group (-CH2Cl), and a diethylamide group (-N(C2H5)2) attached to the carbon of a carbonyl group .


Synthesis Analysis

While the specific synthesis process for “4-(chloromethyl)-N,N-diethylbenzamide” is not available, a general method for synthesizing similar compounds involves the reaction of the corresponding benzyl alcohol with hydrochloric acid . Another method involves the gas-phase photochemical reaction of toluene with chlorine .


Molecular Structure Analysis

The molecular structure of “4-(chloromethyl)-N,N-diethylbenzamide” would likely consist of a benzene ring with a chloromethyl group and a diethylamide group attached. The exact structure would depend on the positions of these groups on the benzene ring .

Scientific Research Applications

Molar Refraction and Polarizability in Drug Research

4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a compound related to 4-(chloromethyl)-N,N-diethylbenzamide, exhibits antiemetic and parasympathomimetic activity. Research has explored its physical properties, such as density and refractive index, and their relation to drug concentration in solutions. These studies are crucial for understanding the drug's interaction with light and its electronic properties, which can impact its pharmacological behavior (Sawale et al., 2016).

Ring Expansion in Synthetic Chemistry

4-Chloromethyl- and 4-mesyloxymethyl-5-tosyl-1,2,3,4-tetrahydropyrimidin-2-ones, chemically related to 4-(chloromethyl)-N,N-diethylbenzamide, have been synthesized and studied for their potential in ring expansion reactions. Such reactions are significant in developing new molecular structures, potentially leading to new drugs or materials (Fesenko & Shutalev, 2011).

Drug Transformation and Excretion

Studies on compounds like 4-amino-5-chloro-N-[2-(diethylamino)-ethyl]-2-methoxybenzamide provide insights into how drugs are transformed and excreted in biological systems. Understanding the metabolic pathways and excretion mechanisms of these compounds is vital for assessing their safety and efficacy (Arita et al., 1970).

Crystal Engineering

Research on the crystal structure of compounds like 4-nitrobenzamide·4-iodobenzamide, related to 4-(chloromethyl)-N,N-diethylbenzamide, contributes to the field of crystal engineering. This area exploreshow molecular interactions and bonding, such as hydrogen and halogen bonds, can be manipulated to design new materials with specific properties (Saha, Nangia, & Jaskólski, 2005).

Selective Adsorption in Environmental Applications

Studies have used chloromethylated polystyrene resin, which relates to 4-(chloromethyl)-N,N-diethylbenzamide, to develop molecularly imprinted resins for selective adsorption of specific compounds from aqueous solutions. This technology is crucial for environmental applications, such as removing pollutants from water (Sun & Zheng, 2020).

Bioreductive Drug Research

Research on 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a compound related to 4-(chloromethyl)-N,N-diethylbenzamide, focuses on its potential as a bioreductive drug. Understanding the enzymatic reduction processes of such drugs is vital for developing treatments that target hypoxic tumor cells (Palmer et al., 1995).

CCR5 Antagonist Development

The synthesis of novel non-peptide CCR5 antagonists, using intermediates like 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene, which is structurally related to 4-(chloromethyl)-N,N-diethylbenzamide, highlights the compound's relevance in drug discovery, particularly in the development of treatments for diseases like HIV (Bi, 2015).

Polymerization Mechanisms in Material Science

Investigations into the polymerization mechanisms of chloromethyl-4-(n-butylsulfinyl)methylbenzene, a compound related to 4-(chloromethyl)-N,N-diethylbenzamide, contribute to our understanding of how different polymerization methods can produce materials with varied properties. This research is essential for developing new polymers with specific characteristics (Hontis et al., 1999).

Future Directions

While specific future directions for “4-(chloromethyl)-N,N-diethylbenzamide” are not available, research in the field of organic chemistry is focusing on the development of novel catalytic methods for nucleophilic substitutions, which could potentially be applied to the synthesis of compounds like "4-(chloromethyl)-N,N-diethylbenzamide" .

properties

IUPAC Name

4-(chloromethyl)-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-14(4-2)12(15)11-7-5-10(9-13)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBDMXFIDCWCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203015
Record name Benzamide, 4-(chloromethyl)-N,N-diethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-N,N-diethylbenzamide

CAS RN

54589-57-0
Record name 4-(Chloromethyl)-N,N-diethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54589-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluamide, alpha-chloro-N,N-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054589570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-(chloromethyl)-N,N-diethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Jung, W Englberger, R Fröhlich… - Bioorganic & medicinal …, 2008 - Elsevier
Directed by molecular modeling studies the pharmacophoric benzhydryl moiety of the δ opioid receptor agonist SNC80 was separated and the two phenyl residues were attached to …
Number of citations: 15 www.sciencedirect.com
B Jung, W Englberger, B Wünsch - Archiv der Pharmazie: An …, 2005 - Wiley Online Library
In order to find novel δ opioid receptor agonists, the pharmacophoric benzhydryl moiety of the lead compound SNC 80 (1) was dissected and the phenyl residues were attached to …
Number of citations: 10 onlinelibrary.wiley.com
T Kimachi, H Kinoshita, K Kusaka, Y Takeuchi, M Aoe… - Synlett, 2005 - thieme-connect.com
The Darzens reaction using electron deficient p-substituted benzyltriethylammonium chlorides with aromatic aldehydes afforded 2, 3-diaryl epoxides with trans selectivity (> 99%) while …
Number of citations: 18 www.thieme-connect.com

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